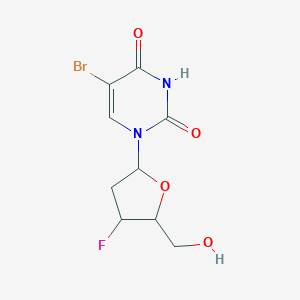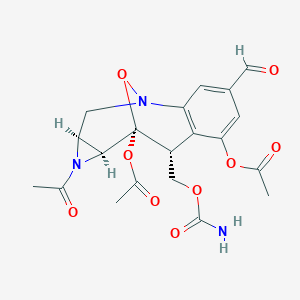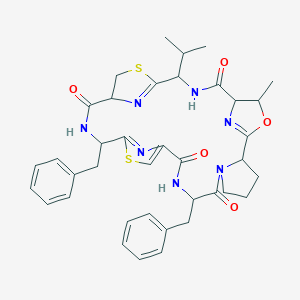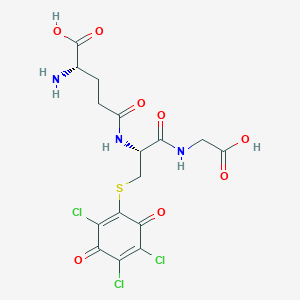
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid, commonly known as Dibenzothiepin, is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of dibenzothiepin, a tricyclic compound that has been extensively studied for its potential therapeutic applications. Dibenzothiepin and its derivatives have been found to have a variety of biological activities, including antidepressant, antipsychotic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of Dibenzothiepin is not fully understood. However, it is believed to work by blocking the reuptake of neurotransmitters, such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Dibenzothiepin has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Dibenzothiepin has also been found to modulate the activity of various neurotransmitter receptors, including serotonin, norepinephrine, and dopamine receptors. This can lead to changes in neuronal activity and neurotransmitter release, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzothiepin has several advantages for lab experiments. It is a well-established compound with a known synthetic route, which makes it easy to obtain and work with. It has also been extensively studied, which means that there is a wealth of literature available on its properties and potential applications. However, there are also some limitations to using Dibenzothiepin in lab experiments. It can be difficult to isolate and purify, which can affect the reproducibility of results. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
Direcciones Futuras
There are several future directions for research on Dibenzothiepin. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new antidepressant and antipsychotic drugs. Researchers are also interested in exploring the biochemical and physiological effects of Dibenzothiepin in more detail, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on the limitations of using Dibenzothiepin in lab experiments, in order to improve the reproducibility and reliability of results.
Métodos De Síntesis
The synthesis of Dibenzothiepin involves the reaction of 2-chlorodibenzothiepin with sodium hydride and ethyl acrylate. The resulting product is then treated with hydrochloric acid to obtain Dibenzothiepin. The synthesis of Dibenzothiepin has been optimized to improve yield and purity, and it is now a well-established synthetic route.
Aplicaciones Científicas De Investigación
Dibenzothiepin has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, antipsychotic, and analgesic effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Dibenzothiepin has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
112930-58-2 |
|---|---|
Fórmula molecular |
C19H23NO4S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
Clave InChI |
KZYGZHLREIDBJJ-NTEUORMPSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1 |
SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
SMILES canónico |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Sinónimos |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



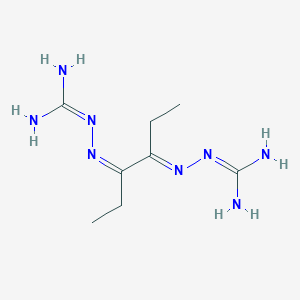

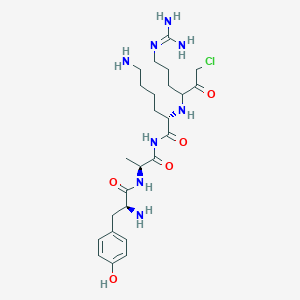



![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
